Cyclohexyl-furan-3-ylmethyl-amine hydrochloride
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Overview
Description
N-(3-Furylmethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO. It is a hydrochloride salt of N-(3-furylmethyl)cyclohexanamine, which is characterized by the presence of a furan ring attached to a cyclohexylamine moiety. This compound is primarily used in research and development settings, particularly in the synthesis of various chemical intermediates and pharmaceuticals .
Preparation Methods
The synthesis of N-(3-furylmethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexylamine with 3-furylmethyl chloride in the presence of a suitable base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(3-Furylmethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, which can be further functionalized for various applications.
Reduction: The compound can be reduced to form cyclohexylamine derivatives, which are useful intermediates in organic synthesis.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of new amine derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Furylmethyl)cyclohexanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for various diseases.
Mechanism of Action
The mechanism of action of N-(3-furylmethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the target and the specific biological pathway involved. The furan ring and cyclohexylamine moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
N-(3-Furylmethyl)cyclohexanamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Furylmethyl)cyclohexanamine hydrochloride: This compound has a furan ring attached at the 2-position instead of the 3-position, which can lead to differences in reactivity and biological activity.
N-(3-Furylmethyl)cyclohexylamine: The absence of the hydrochloride salt can affect the solubility and stability of the compound.
N-(3-Furylmethyl)cyclohexanamine oxalate: This compound has an oxalate salt instead of a hydrochloride salt, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C11H18ClNO |
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Molecular Weight |
215.72 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H |
InChI Key |
DANMOFJBKXRGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=COC=C2.Cl |
Origin of Product |
United States |
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